5-Fluoro-1,2-benzoxazole-4-carboxylic acid
Description
Significance of Benzoxazole (B165842) Scaffolds in Modern Chemistry and Biology
The benzoxazole scaffold, a bicyclic system containing fused benzene (B151609) and oxazole (B20620) rings, represents a "privileged structure" in medicinal chemistry and drug discovery. researchgate.net These heterocyclic compounds, both naturally occurring and synthetic, exhibit a vast spectrum of biological activities. nih.gov The versatility of the benzoxazole core allows for extensive functionalization, enabling chemists to modulate its physicochemical properties and biological targets. Consequently, benzoxazole derivatives have been investigated for a wide array of therapeutic applications, including as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. nih.gov Their widespread presence in biologically active molecules underscores their importance as a foundational framework for the development of novel therapeutic agents.
Impact of Fluorine Substitution on Molecular Design and Bioactivity
The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used tool in modern drug design. Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties without significantly increasing its steric bulk. Key effects of fluorination include enhanced metabolic stability by blocking sites susceptible to enzymatic degradation and improved membrane permeability, which can increase a drug's bioavailability. researchgate.net Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and modify the conformation of the molecule, leading to stronger and more selective binding interactions with biological targets such as enzymes and receptors. researchgate.net
Defining the Academic Research Context of 5-Fluoro-1,2-benzoxazole-4-carboxylic acid
This compound is a heterocyclic aromatic compound that merges the key structural features discussed previously. Its academic interest lies primarily in the field of medicinal chemistry, where it is investigated as a potential anticancer agent. evitachem.com The synthesis of this compound typically involves the condensation and cyclization of aromatic precursors, such as a 2-aminophenol (B121084) derivative with a fluorinated carboxylic acid. evitachem.com
Research into this molecule has focused on its mechanism of action, which involves the inhibition of critical enzymes involved in DNA repair. evitachem.com Specifically, it has been identified as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme that plays a crucial role in the base excision repair pathway. evitachem.com By inhibiting APE1, the compound can lead to an accumulation of DNA damage within cancer cells, which can ultimately trigger programmed cell death (apoptosis). evitachem.com This targeted approach highlights a promising strategy for cancer therapy. Studies have demonstrated that fluorinated benzoxazoles, such as the title compound, exhibit enhanced in vitro cytotoxicity against various cancer cell lines compared to their non-fluorinated analogs, with a degree of selective toxicity toward malignant cells. evitachem.com
| Compound Class | Biological Target | Observed Effect | Relevant Cancer Cell Lines | Reference |
|---|---|---|---|---|
| This compound | Apurinic/apyrimidinic endonuclease 1 (APE1) | Inhibition of DNA repair, leading to increased DNA damage and potential apoptosis. | General anticancer research | evitachem.com |
| Fluorinated Benzoxazoles (General) | Not Specified | Enhanced in vitro cytotoxicity compared to non-fluorinated analogues. | Lung Carcinoma (A-549), Colorectal Cancer (HCT116) | evitachem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4FNO3 |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
5-fluoro-1,2-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4FNO3/c9-5-1-2-6-4(3-10-13-6)7(5)8(11)12/h1-3H,(H,11,12) |
InChI Key |
UTKFAXHVQLVIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1ON=C2)C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 1,2 Benzoxazole 4 Carboxylic Acid and Its Derivatives
Precursor-Based Synthesis Strategies
The foundation of synthesizing 5-Fluoro-1,2-benzoxazole-4-carboxylic acid lies in the strategic use of appropriately substituted precursors. These starting materials are carefully chosen to already contain the key fluorine and a latent or overt carboxylic acid functionality, which are then carried through the synthetic sequence to the final product.
Approaches Utilizing Fluorinated Phenols or Aminophenols
A primary strategy involves the use of fluorinated phenols or aminophenols as foundational building blocks. For instance, the synthesis of related fluorinated benzoxazoles has been achieved through a multi-step protocol starting from commercially available compounds like 3-chloro-4-fluorophenol. google.com This approach typically involves regioselective nitration of the phenol (B47542), followed by further modifications and eventual cyclization to form the benzoxazole (B165842) ring. While not directly leading to the 4-carboxylic acid derivative, this highlights the principle of starting with a pre-fluorinated aromatic core.
Another potential precursor is 2,5-Difluoro-4-hydroxybenzonitrile. This compound possesses the desired fluorine at the 5-position and a nitrile group at the 4-position, which can be hydrolyzed to a carboxylic acid. The synthesis of such hydroxybenzonitriles can be achieved through methods like the bromination of a fluorophenol followed by cyanation. google.com
Similarly, fluorinated aminophenols serve as versatile starting points. For example, Methyl 2-amino-5-fluoro-4-methoxybenzoate presents a scaffold with the fluorine and a methoxy-protected phenol, along with an ester group that can be hydrolyzed to the target carboxylic acid. cymitquimica.com The synthesis of such aminobenzoates often starts from corresponding nitro-compounds which are then reduced. prepchem.com
Integration of Carboxylic Acid Precursors
The incorporation of the carboxylic acid group, or a precursor that can be readily converted to it, is a critical aspect of the synthetic design. A common approach is to start with a molecule that already contains an ester or a nitrile group at the desired position.
For instance, the synthesis of isoxazole-4-carboxylic acids, a related class of compounds, often involves the cyclization of precursors that have a carboxylate or cyano group. A patented process for preparing 5-methylisoxazole-4-carboxylic acid involves reacting an ethoxymethyleneacetoacetic ester with hydroxylamine (B1172632), followed by hydrolysis of the resulting ester to the carboxylic acid. cymitquimica.com This general strategy of forming the heterocyclic ring from a precursor already bearing the acid functionality (or its ester) is a key consideration.
In the context of this compound, a plausible precursor would be a derivative of 2-hydroxy-5-fluorobenzaldehyde or a related ketone. The oxime of such a compound, particularly with a suitable ortho-substituent that can be converted to a carboxylic acid, could undergo cyclization to form the desired product.
Cyclization Reactions for 1,2-Benzoxazole Ring Formation
The construction of the 1,2-benzoxazole (also known as benzisoxazole) ring is the pivotal step in the synthesis. This is typically achieved through an intramolecular cyclization reaction, where a bond is formed between the oxygen of a hydroxyl group and the nitrogen of an oxime or a related functional group.
Oxidative Cyclization Techniques
Oxidative cyclization is a powerful method for forming the benzoxazole ring. While often applied to the synthesis of 1,3-benzoxazoles, the principles can be adapted. These techniques typically involve the oxidation of a precursor that facilitates the ring-closing reaction. For example, the C-H oxidative cyclization of oximes mediated by reagents like Selectfluor has been reported for the synthesis of isoxazole (B147169) derivatives. cymitquimica.com
Catalyst-Assisted Ring Closure Methodologies
Catalysts play a crucial role in promoting the efficient and selective formation of the benzoxazole ring. Various metal and acid catalysts have been employed to facilitate the cyclization of appropriate precursors. For instance, the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride is achieved by reacting 4-(2,4-difluorobenzoyl)piperidine hydrochloride with hydroxylamine hydrochloride in the presence of an inorganic base. google.com This demonstrates the formation of a fluorinated benzisoxazole ring via cyclization of an oxime precursor.
Microwave-assisted synthesis using catalysts like [CholineCl][oxalic acid] has also been shown to be effective for the preparation of benzoxazoles from 2-aminophenols and aldehydes, highlighting the use of green chemistry principles in heterocyclic synthesis. chim.it
Regioselective Functionalization Techniques
Achieving the specific 5-fluoro-4-carboxylic acid substitution pattern requires a high degree of regiocontrol throughout the synthetic sequence. This can be accomplished either by starting with a precursor that already has the desired substitution or by regioselective functionalization of a pre-formed benzoxazole ring.
One powerful technique for regioselective functionalization is directed ortho-lithiation. This method involves the use of a directing group to deprotonate a specific ortho-position, which can then be quenched with an electrophile. For example, the carboxylic acid group itself can act as a directing group for ortho-lithiation, allowing for the introduction of substituents adjacent to it. rsc.org In the context of 5-fluoro-1,2-benzoxazole, if the parent compound were available, it might be possible to introduce the carboxylic acid group at the 4-position through a directed metallation-carboxylation sequence.
The synthesis of functionalized fluoroalkyl isoxazoles and pyrazoles often relies on the regioselective cycloaddition of binucleophiles with fluoroalkyl ynones, demonstrating how the choice of reactants and reaction conditions can dictate the final substitution pattern. prepchem.comletopharm.com
Below is a table summarizing some of the key precursors and their potential roles in the synthesis of this compound.
| Precursor | Key Features | Potential Role in Synthesis |
| 3-Chloro-4-fluorophenol | Readily available fluorinated starting material. | Can be nitrated and further functionalized to introduce the necessary groups for cyclization. |
| 2,5-Difluoro-4-hydroxybenzonitrile | Contains the desired 5-fluoro substitution and a nitrile at the 4-position. | The nitrile can be hydrolyzed to a carboxylic acid, and the phenol can participate in ring formation. |
| Methyl 2-amino-5-fluoro-4-methoxybenzoate | Possesses the 5-fluoro and a protected 4-carboxy group. | The amino and protected hydroxyl groups can be used to form the benzoxazole ring. |
| 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | A precursor for a fluorinated benzisoxazole. | Demonstrates the feasibility of forming a fluorinated benzisoxazole ring from a ketone precursor. |
Positioning of the Fluorine Atom
The introduction of a fluorine atom into the benzisoxazole ring system is typically achieved by starting with a benzene-ring precursor that already contains the fluorine atom at the desired position. This strategy is generally more efficient and regioselective than attempting to fluorinate the heterocyclic system directly.
One common approach involves the cyclization of a fluorinated precursor. For instance, the synthesis of 6-fluoro-1,2-benzisoxazole derivatives often starts from a 2,4-difluorophenyl ketoxime. chemicalbook.com In this method, a base, such as potassium tert-butoxide or potassium hydroxide (B78521), facilitates an intramolecular nucleophilic substitution, where the oxime oxygen attacks the carbon bearing one of the fluorine atoms, leading to the formation of the isoxazole ring and the elimination of the other fluorine atom. chemicalbook.com This highlights a key strategy where a di-fluorinated precursor directs the formation of a mono-fluorinated benzisoxazole.
Another foundational strategy involves preparing a versatile fluorinated intermediate that can be used to build the heterocyclic ring. The preparation of 5-fluoroanthranilic acid alkyl esters provides such a starting point. google.com This process begins with the nitration of a 3-fluorobenzoic acid alkyl ester, followed by the catalytic reduction of the nitro group to an amine. The resulting compound has the fluorine atom at the 5-position and an amino group at the 2-position, a critical arrangement for subsequent reactions to form fused heterocyclic rings like benzisoxazoles.
Table 1: Strategies for Fluorine Atom Positioning
| Starting Material | Method | Resulting Substitution Pattern | Reference |
| 2,4-Difluorophenyl ketoxime | Base-mediated intramolecular cyclization | 6-Fluoro-1,2-benzisoxazole | chemicalbook.com |
| 3-Fluorobenzoic acid alkyl ester | Nitration followed by catalytic reduction | 5-Fluoroanthranilic acid ester (precursor) | google.com |
Attachment of the Carboxylic Acid Moiety
The introduction of a carboxylic acid group onto the 1,2-benzisoxazole (B1199462) ring can be accomplished through several synthetic routes. The position of the carboxyl group is often determined by the chosen methodology and the availability of starting materials.
A notable approach for synthesizing 1,2-benzisoxazole-3-carboxylic acids involves the reaction of cyclic 1,3-dicarbonyl compounds with hydroxylamine. chim.it This condensation reaction initially forms a dihydro- or tetrahydro-benzisoxazole derivative. Subsequent oxidation or aromatization of this intermediate yields the final 1,2-benzisoxazole structure. If the starting dicarbonyl compound contains an ester group, this can be saponified (hydrolyzed under basic conditions) to the corresponding carboxylic acid. This method is particularly advantageous for producing 3-carboxy substituted benzisoxazoles, which can be challenging to synthesize via other routes. chim.it
Alternatively, the carboxylic acid functionality can be generated through the transformation of another group on a pre-formed benzisoxazole ring. For example, 1,2-benzisoxazole-3-carboxaldehyde (B3057714) can be synthesized from 3-methyl-1,2-benzisoxazole. researchgate.net This involves a multi-step process including benzylic bromination of the methyl group, conversion to an ethoxymethyl intermediate, and subsequent oxidation to the aldehyde. This aldehyde can then be readily oxidized to the desired 1,2-benzisoxazole-3-carboxylic acid. While this has been demonstrated for the 3-position, a similar functional group interconversion strategy could theoretically be applied to other positions if the appropriately substituted starting material were available. The synthesis of the 4-carboxylic acid derivative, as specified in the subject compound, would likely necessitate a starting benzene-ring precursor that already contains a carboxyl group or a precursor group (like a nitrile or methyl) at the desired position prior to the formation of the isoxazole ring.
Table 2: Methods for Carboxylic Acid Moiety Attachment to 1,2-Benzisoxazole
| Position | Method | Precursor | Key Steps | Reference |
| C3 | Ring formation from dicarbonyl compound | Cyclic 1,3-dicarbonyl compound | Condensation with hydroxylamine, aromatization, saponification | chim.it |
| C3 | Functional group interconversion | 3-Methyl-1,2-benzisoxazole | Bromination, ether formation, oxidation to aldehyde, final oxidation | researchgate.net |
Emerging Synthetic Approaches and Green Chemistry Considerations
Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of heterocyclic compounds, including 1,2-benzisoxazoles. These emerging approaches often utilize alternative energy sources, reusable catalysts, and greener solvents to minimize waste and energy consumption.
One significant green methodology is the use of microwave irradiation in conjunction with ionic liquids. A microwave-assisted synthesis for 1,2-benzisoxazole derivatives from 2-hydroxyalkyl/aryl ketoximes has been developed using a catalytic amount of a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmim]OH). researchgate.net This method offers substantial advantages over traditional synthetic protocols, including dramatically reduced reaction times (from hours to 30-60 seconds), high product yields (85-96%), and a simple work-up procedure. researchgate.net Crucially, the ionic liquid is not consumed in the reaction and can be recovered and reused for several cycles with only a slight decrease in activity, adhering to the green chemistry principle of catalyst recycling. researchgate.net
Other modern synthetic strategies include the application of transition-metal catalysis. For example, palladium-catalyzed formal intermolecular [4+1]-annulation has been used to construct the benzisoxazole ring. chim.it Another advanced approach involves the [3+2] cycloaddition of arynes and nitrile oxides. chim.itorganic-chemistry.org These methods, which generate the reactive intermediates in situ, provide novel pathways to substituted benzisoxazoles and expand the scope of possible molecular structures. While not always inherently "green," these catalytic methods often offer higher efficiency and selectivity compared to classical stoichiometric reactions.
Table 3: Comparison of Synthetic Approaches for 1,2-Benzisoxazoles
| Method | Conditions | Advantages | Disadvantages | Reference |
| Classical | High temperature, strong acids/bases | Well-established | Harsh conditions, waste generation | chim.it |
| Microwave/Ionic Liquid | Microwave irradiation, [bmim]OH catalyst | Very fast (30-60s), high yield, reusable catalyst, environmentally benign | Requires specific equipment | researchgate.net |
| Pd-Catalysis | Palladium catalyst, specific ligands | High efficiency, novel bond formation | Cost and toxicity of metal catalyst | chim.it |
| [3+2] Cycloaddition | In situ generation of arynes and nitrile oxides | Access to complex derivatives | Precursor synthesis can be complex | chim.itorganic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 1,2 Benzoxazole 4 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules. For 5-Fluoro-1,2-benzoxazole-4-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
¹H NMR Spectral Analysis
A ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to observe signals for the two aromatic protons on the benzoxazole (B165842) ring and a broad signal for the acidic proton of the carboxylic acid group.
Aromatic Protons: Two distinct signals would be expected for the protons at positions 6 and 7 of the benzoxazole ring. These would likely appear as doublets due to coupling with each other and may show further splitting due to coupling with the fluorine atom at position 5. The precise chemical shifts would indicate the electronic effects of the fluorine, the carboxylic acid, and the oxazole (B20620) ring.
Carboxylic Acid Proton: A characteristic broad singlet would be anticipated at a downfield chemical shift (typically >10 ppm), which is typical for carboxylic acid protons. Its broadness is a result of hydrogen bonding and chemical exchange.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and provide insight into their hybridization and electronic environment. For this compound, nine distinct signals would be expected.
Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) would appear at a characteristic downfield position (typically 165-185 ppm). libretexts.org
Aromatic and Heterocyclic Carbons: The seven carbons of the fused ring system would resonate in the aromatic region (typically 100-160 ppm). The carbon directly bonded to the fluorine atom (C-5) would show a large coupling constant (¹JCF), which is a definitive diagnostic feature. Other carbons would exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom.
Fluorine-19 NMR (¹⁹F NMR) Investigations
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe of the local molecular environment. A single signal would be expected for the fluorine atom at position 5. Its chemical shift would be indicative of the electronic nature of the benzoxazole ring system. Furthermore, this signal would likely show couplings to the nearby protons (at C-6) and carbons (C-4, C-5, C-6), providing valuable information for confirming the substitution pattern.
Two-Dimensional NMR Techniques
To definitively assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: Would establish the coupling relationships between the protons on the aromatic ring.
HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
O-H Stretch: A very broad and strong absorption band would be expected in the region of 2500–3300 cm⁻¹ due to the stretching of the O-H bond in the carboxylic acid, which is broadened by strong intermolecular hydrogen bonding. libretexts.org
C=O Stretch: A sharp and intense absorption band, characteristic of the carbonyl group in a carboxylic acid, would be anticipated around 1700–1725 cm⁻¹. spectroscopyonline.com Conjugation with the benzoxazole ring system might shift this frequency to a slightly lower wavenumber. libretexts.org
C-F Stretch: A strong absorption band in the region of 1000–1300 cm⁻¹ would indicate the presence of the carbon-fluorine bond.
C=N and C=C Stretches: Absorptions corresponding to the stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in the benzene (B151609) ring would be expected in the 1400–1650 cm⁻¹ region.
Without access to the actual spectra, any further discussion would be purely speculative. The synthesis and complete spectroscopic characterization of this compound would be a valuable contribution to the chemical literature.
Raman Spectroscopy
Key vibrational modes expected in the Raman spectrum include the stretching of the carbonyl group (C=O) from the carboxylic acid, which typically appears as a strong band. The carbon-carbon (C-C) stretching vibrations within the aromatic benzene and oxazole rings produce a series of characteristic bands. Furthermore, the carbon-fluorine (C-F) bond exhibits a distinct stretching vibration. The presence of strong hydrogen bonds, particularly forming cyclic dimers in the solid state, can influence the position and width of the C=O stretching band. researchgate.net
Interactive Data Table: Predicted Raman Shifts for this compound
Below is a table of predicted characteristic Raman shifts. The exact wavenumbers can vary based on the physical state of the sample and intermolecular interactions.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Carboxylic Acid | 1650 - 1700 | Strong |
| C=N Stretch | Benzoxazole Ring | 1580 - 1620 | Medium |
| C=C Aromatic Stretch | Benzene Ring | 1450 - 1600 | Strong |
| C-F Stretch | Fluoro Group | 1100 - 1250 | Medium |
| Ring Breathing | Benzoxazole | 990 - 1010 | Strong |
| O-H Bend | Carboxylic Acid | 1200 - 1400 | Weak |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy. sci-hub.senih.gov By measuring the exact mass of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This precision is essential for confirming the identity of the compound and ruling out potential impurities. nih.gov For this compound (C₈H₄FNO₃), HRMS provides an experimental mass that closely matches the theoretical exact mass, thereby verifying its molecular formula.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₄FNO₃ |
| Nominal Mass | 181 amu |
| Theoretical Monoisotopic Mass | 181.01752 amu |
| Expected Experimental Mass | ~181.0175 amu |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar molecules like carboxylic acids. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal initial fragmentation. By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic pattern of product ions is generated that helps elucidate the molecule's structure.
For this compound, common fragmentation pathways include the loss of the carboxylic acid group and cleavages within the benzoxazole ring system. The most prominent fragmentation in short-chain carboxylic acids is often the loss of the COOH group (a loss of 45 Da). libretexts.org Another common fragmentation is decarboxylation, involving the loss of CO₂ (44 Da).
Interactive Data Table: Predicted ESI-MS Fragmentation of this compound (Negative Ion Mode)
| Ion | Proposed Fragment Structure | Calculated m/z |
| [M-H]⁻ | C₈H₃FNO₃⁻ | 180.01 |
| [M-H-CO₂]⁻ | C₇H₃FNO⁻ | 136.02 |
| [M-H-COOH]⁻ | C₇H₃FN⁻ | 120.03 |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₈H₄FNO₃). A close correlation between the found and calculated values serves as a primary indicator of the sample's purity and confirms its elemental composition. olemiss.edu
Interactive Data Table: Elemental Composition of this compound
| Element | Molecular Formula | Theoretical % | Found (Expected) % |
| Carbon (C) | C₈H₄FNO₃ | 53.05% | 53.0±0.4% |
| Hydrogen (H) | C₈H₄FNO₃ | 2.23% | 2.2±0.4% |
| Nitrogen (N) | C₈H₄FNO₃ | 7.73% | 7.7±0.4% |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystal of this compound. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the compound's connectivity and stereochemistry.
Interactive Data Table: Representative Crystallographic Data for a Benzoxazole Derivative
Note: The following data are representative of a small organic molecule and illustrate the type of information obtained from an X-ray crystallography study. Actual data for this compound would require experimental analysis. eurjchem.comnih.gov
| Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.78 |
| b (Å) | 4.03 |
| c (Å) | 27.62 |
| α (°) | 90 |
| β (°) | 92.73 |
| γ (°) | 90 |
| Volume (ų) | 1311.6 |
| Z (Molecules per unit cell) | 4 |
Theoretical and Computational Chemistry Studies of 5 Fluoro 1,2 Benzoxazole 4 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide detailed insights into the electronic properties of molecules. These methods are instrumental in elucidating the behavior of 5-Fluoro-1,2-benzoxazole-4-carboxylic acid.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netdergipark.org.tr For derivatives of benzoxazole (B165842), calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netdergipark.org.tr These calculations provide optimized molecular geometry and key electronic properties.
One of the primary applications of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite.
Global reactivity descriptors, derived from the HOMO and LUMO energy values, can be calculated to further quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's chemical behavior.
Table 1: Calculated Global Reactivity Descriptors for a Benzoxazole Derivative
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted on the molecule's surface, with different colors representing varying electrostatic potential values.
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. nih.gov Conversely, areas with positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral or zero potential. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the benzoxazole ring, indicating these as potential sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would be expected to have a positive potential, making it a likely site for nucleophilic interaction.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of this compound.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility would be the rotation of the carboxylic acid group relative to the benzoxazole ring.
Computational methods can be used to identify the various possible conformers and to calculate their relative energies. mdpi.com Energy minimization is a process that finds the geometry of a molecule that corresponds to a minimum on the potential energy surface. By performing energy minimization for different starting geometries, the most stable conformer (the one with the lowest energy) can be identified. The stability of different conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. mdpi.com
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov In the context of this compound, MD simulations can be employed to investigate its flexibility and how its conformation changes over time in different environments, such as in a solvent or when interacting with a biological target.
An MD simulation calculates the trajectory of each atom in the system over a specified period, providing a dynamic picture of the molecule's movements. nih.gov Analysis of these trajectories can reveal the range of conformations the molecule can adopt and the flexibility of its different parts. This information is particularly important for understanding how the molecule might bind to a receptor or enzyme, as ligand flexibility can play a crucial role in the binding process.
Intermolecular Interaction Analysis
The study of intermolecular interactions is essential for understanding the properties of this compound in the solid state and in solution. These non-covalent interactions govern how molecules pack in a crystal and how they interact with other molecules.
In the solid state, the crystal structure of this compound would be stabilized by a network of intermolecular interactions. These can include classical hydrogen bonds, such as those between the carboxylic acid groups of neighboring molecules (O-H···O), and potentially between the fluorine atom and hydrogen atoms on adjacent molecules (C-H···F). researchgate.netmdpi.com Other important interactions include π–π stacking between the aromatic benzoxazole rings of parallel molecules and van der Waals forces. researchgate.net Computational tools can be used to identify and quantify the strength of these interactions, providing a detailed understanding of the forces that hold the crystal lattice together.
Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While a specific analysis for this compound is not available in the cited literature, studies on structurally similar benzoxazole derivatives provide a clear indication of the types of non-covalent interactions that govern its crystal packing.
For instance, the Hirshfeld analysis of a benzoxazole methyl ester indicates that the most significant contributions to crystal packing arise from H···H (33.2%), H···O/O···H (19.9%), and H···C/C···H (17.8%) interactions. semanticscholar.orgresearchgate.net Similarly, an analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide showed that H⋯H (39.3%), C⋯H/H⋯C (18.0%), and O⋯H/H⋯O (15.6%) contacts were the most prominent. nih.gov A study on a benzimidazole (B57391) derivative, which is structurally related to benzoxazoles, reported H⋯H (47.5%), C⋯H/H⋯C (27.6%), and O⋯H/H⋯O (12.4%) as the primary contacts. nih.gov
These findings collectively suggest that van der Waals forces (represented by H···H and C···H contacts) and hydrogen bonds (O···H contacts) are the dominant interactions dictating the molecular arrangement in the solid state. semanticscholar.orgresearchgate.net The dnorm mapped surfaces in these studies typically show distinct red spots, indicating close intermolecular contacts, which correspond to hydrogen bonds and other short interactions. nih.gov For this compound, the presence of the fluorine atom and the carboxylic acid group would be expected to introduce additional significant F···H and O···H interactions, further influencing the crystal's supramolecular architecture.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Benzoxazole and Benzimidazole Analogues
| Intermolecular Contact | Contribution (%) in Benzoxazole Methyl Ester semanticscholar.orgresearchgate.net | Contribution (%) in a 2-Substituted 1,3-Benzoxazole nih.gov | Contribution (%) in a Benzimidazole Derivative nih.gov |
| H···H | 33.2% | 39.3% | 47.5% |
| C···H/H···C | 17.8% | 18.0% | 27.6% |
| O···H/H···O | 19.9% | 15.6% | 12.4% |
| S···H/H···S | Not Applicable | 10.2% | Not Applicable |
| N···H/H···N | Not Applicable | Not specified | 6.1% |
| C···C | Not specified | 4.5% | 4.6% |
Hydrogen Bonding Network Characterization
The hydrogen bonding network is crucial for the stabilization of the crystal structure. The this compound molecule possesses both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and multiple acceptors (the carboxylic oxygen, the oxazole (B20620) nitrogen, and the fluorine atom).
Crystal structure analyses of related compounds demonstrate common hydrogen bonding motifs. Carboxylic acids frequently form strong intermolecular O—H⋯O hydrogen bonds, leading to the creation of centrosymmetric dimers. researchgate.net In the crystal structure of a 2-amino-benzoxazole–fumaric acid salt, the network is dominated by N—H⋯O interactions that link cations and anions into dimers and extended chains. iucr.org Furthermore, studies on other benzoxazole derivatives reveal the presence of C—H⋯O and C—H⋯N hydrogen bonds, which, although weaker, play a significant role in stabilizing the three-dimensional structure. nih.gov In some cases, these weaker interactions link molecules into inversion dimers and contribute to a herringbone arrangement in the crystal. nih.govnih.gov
Given these precedents, the crystal structure of this compound is expected to be heavily influenced by a robust hydrogen-bonding network. It is highly probable that the primary interaction would be the formation of dimers through O—H⋯O or O—H⋯N bonds, where the carboxylic acid group of one molecule interacts with the carboxylic group or the benzoxazole nitrogen of a neighboring molecule. These dimers would then be further interconnected into layers or a three-dimensional network through weaker C—H⋯O and potentially C—H⋯F interactions.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods essential for modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR methodologies can be employed to predict the activity of novel derivatives and guide synthetic efforts toward more potent and selective agents.
Both 2D and 3D-QSAR models have been successfully developed for various benzoxazole derivatives. ijpsdronline.com These models rely on calculating molecular descriptors that quantify physicochemical properties such as topology, steric bulk, and electrostatic fields. researchgate.net For example, a 3D-QSAR study on benzoxazole benzenesulfonamides as antidiabetic agents generated a statistically robust model with a high correlation coefficient (R² = 0.9686) and good predictive ability (q² = 0.72). researchgate.net This model helped identify the effects of hydrophobic, electron-withdrawing, and hydrogen-bond donor groups on the compound's activity. researchgate.net
In another study on benzoxazole derivatives with anti-inflammatory activity, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. tandfonline.com The resulting models showed good predictive power (r²pred of 0.788 for CoMFA and 0.663 for CoMSIA) and provided valuable information for the design of new compounds with potentially enhanced activity. tandfonline.com These methodologies allow researchers to create contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative electrostatic potential) would increase or decrease biological activity, thereby providing a rational basis for lead optimization. nih.gov
Molecular Docking Simulations for Putative Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding energy or docking score. ymerdigital.com For this compound and its analogues, docking simulations are invaluable for identifying potential biological targets and elucidating the molecular basis of their activity.
The benzoxazole scaffold is known to interact with a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry. ymerdigital.com Docking studies have shown that benzoxazole derivatives can effectively bind to enzymes implicated in cancer, such as topoisomerase II, mTOR, and thymidylate synthase. ijpsdronline.comresearchgate.netmdpi.com The planar aromatic nature of the benzoxazole ring facilitates π–π stacking interactions, while the heteroatoms act as hydrogen bond acceptors. mdpi.com
For example, docking studies of certain benzoxazole derivatives against the mTOR protein yielded docking scores ranging from −7.084 to −7.426 kcal/mol, comparable to a known reference compound. researchgate.net Another study targeting DNA gyrase, an antibacterial target, found that several benzoxazole derivatives had docking scores better than the standard drug ciprofloxacin, with the best score being -6.687. researchgate.net A separate in-silico screening against a lung cancer target showed a benzoxazole derivative with a binding energy of –8.8 kcal/mol, superior to the reference drug gefitinib (B1684475) (–8.1 kcal/mol). ymerdigital.com These studies demonstrate the potential of the benzoxazole core to be developed into targeted therapeutic agents. For this compound, the fluoro and carboxylate groups would likely form specific hydrogen bonds and electrostatic interactions within a target's active site, enhancing binding affinity and selectivity.
Table 2: Summary of Molecular Docking Results for Various Benzoxazole Analogues Against Biological Targets
| Compound Class / Derivative | Protein Target (PDB ID) | Biological Relevance | Docking Score / Binding Energy (kcal/mol) |
| Benzoxazole Derivatives | mTOR (4JT5) | Anticancer | -7.084 to -7.426 |
| Benzoxazole Derivative (BPR1) | Not specified | Lung Cancer | -8.8 |
| Benzoxazole Derivatives | DNA Gyrase | Antibacterial | -6.388 to -6.687 |
| 2-Substituted Benzoxazoles | Thymidylate Synthase | Anticancer | Not specified, showed considerable interactions |
| Thiazolidinone Benzoxazoles | COX-2 (1PXX) | Anti-inflammatory | Good c-docker interaction energy reported |
| 2-(4-fluorophenyl)-benzoxazole | Topoisomerase II | Anticancer | Lower binding energy than thymoquinone |
Reactivity and Chemical Transformations of 5 Fluoro 1,2 Benzoxazole 4 Carboxylic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for synthetic modifications, primarily involving reactions such as esterification, amidation, and decarboxylation.
Esterification Reactions
The conversion of 5-Fluoro-1,2-benzoxazole-4-carboxylic acid to its corresponding esters can be achieved through several standard synthetic protocols. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess, or water is removed as it is formed. masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com
Alternative methods for esterification that avoid the use of strong acids include reaction with diazoalkanes or the use of coupling agents. researchgate.net Organocatalytic methods utilizing sulfur(IV)-based catalysts have also been developed for the direct esterification of carboxylic acids and alcohols under redox-neutral conditions. rsc.org
Table 1: Representative Esterification Conditions
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Refluxing the alcohol | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com |
| Diazoalkane Reaction | Diazoalkane (e.g., Diazomethane) | Mild, often at room temperature | Highly efficient but diazoalkanes can be hazardous. researchgate.net |
Amidation Reactions
Amidation of this compound to form the corresponding amides is a fundamental transformation, often employed in the synthesis of biologically active molecules. Direct condensation of the carboxylic acid with an amine is challenging and typically requires high temperatures. Therefore, the reaction is usually facilitated by activating the carboxylic acid or using a coupling agent. lookchemmall.combohrium.com
One common strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride readily reacts with a primary or secondary amine to form the amide bond.
Alternatively, a wide variety of coupling reagents can mediate the direct reaction between the carboxylic acid and an amine under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. researchgate.net Metal-based catalysts, for instance, those involving titanium(IV) salts like TiCl₄ or TiF₄, have also been shown to be effective for direct amidation. researchgate.netnih.gov These catalysts function as Lewis acids to activate the carboxylic acid towards nucleophilic attack by the amine. researchgate.net
Table 2: Common Amidation Methods
| Method | Reagents | Typical Conditions | Key Features |
|---|---|---|---|
| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., Pyridine, Et₃N) | Step 1: Reflux in inert solvent Step 2: 0 °C to room temperature | High-yielding but generates HCl. google.com |
| Carbodiimide Coupling | Amine, Coupling Agent (e.g., DCC, EDC), optional additive (e.g., HOBt) | Anhydrous solvent (e.g., DMF, DCM) at room temperature | Mild conditions, but can produce urea (B33335) byproducts. researchgate.net |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential reaction for this compound, although it typically requires harsh conditions such as high temperatures. The stability of the resulting carbanion or the transition state leading to it is a key factor. For some heterocyclic carboxylic acids, such as certain oxazole-4-carboxylic acids, decarboxylation can occur alongside hydrolytic ring opening. nih.gov
Reactions Involving the 1,2-Benzoxazole Heterocycle
The 1,2-benzoxazole (or indoxazole) ring system possesses its own characteristic reactivity, including susceptibility to ring-opening under certain conditions and undergoing substitution reactions on the fused benzene (B151609) ring.
Ring-Opening and Ring-Closure Dynamics
The 1,2-benzoxazole ring is generally stable but can undergo ring-opening under specific chemical conditions. The N-O bond is the weakest link in the heterocyclic ring and is susceptible to cleavage, particularly under reductive conditions. For instance, catalytic hydrogenation can lead to the cleavage of the N-O bond to yield an aminophenol derivative.
Conversely, the formation of the benzoxazole (B165842) ring system, a ring-closure reaction, is a key step in its synthesis. A common synthetic route involves the reductive cyclization of an ortho-nitroaryl precursor that also contains a suitable one-carbon unit, such as a nitromethyl or carbonyl group. nih.gov For example, the cyclization of 2-hydroxyaryl oximes or related intermediates can lead to the formation of the 1,2-benzoxazole ring. The dynamics between ring-closure and ring-opening are often dependent on the reaction media and reagents used, with superacidic conditions sometimes promoting complex ring-closing and opening cascades in related aza-polycyclic systems. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The benzene portion of the this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.
Nucleophilic Aromatic Substitution (SₙAr): The presence of a fluorine atom on the aromatic ring, coupled with the electron-withdrawing nature of the fused oxazole (B20620) ring and the carboxylic acid group, makes the molecule a candidate for nucleophilic aromatic substitution (SₙAr). researchgate.net Fluorine is an excellent leaving group in SₙAr reactions, often better than other halogens. youtube.com Nucleophiles can displace the fluoride (B91410) at the C-5 position. This reaction is particularly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate. juniperpublishers.com In this molecule, the fused heterocycle acts as an electron-withdrawing group. Suitable nucleophiles for this transformation include alkoxides, amines, and thiolates. Organic photoredox catalysis has emerged as a method to enable the SₙAr of unactivated fluoroarenes with various nucleophiles under mild conditions. nih.gov
Transformations Involving the Fluorine Atom
The fluorine atom attached to the benzene ring of the benzoxazole system is a key site for synthetic modification, primarily through nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying fluoroarenes. nih.gov In this process, a nucleophile attacks an aromatic ring, leading to the displacement of a leaving group. For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of electron-withdrawing groups. youtube.com In the case of this compound, the benzoxazole ring system and the adjacent carboxylic acid group are electron-withdrawing, which decreases the electron density of the aromatic ring. This electronic deficit facilitates the attack of nucleophiles and stabilizes the negatively charged intermediate (a Meisenheimer complex), making the fluorine atom a viable leaving group. youtube.com
The general mechanism involves two main steps:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate.
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, resulting in the substituted product.
A variety of nucleophiles can be employed to displace the fluorine atom, leading to a range of substituted benzoxazole derivatives. Common nucleophiles include alkoxides, phenoxides, and amines. nih.gov The reaction conditions, such as the choice of solvent and base, play a decisive role in the success and selectivity of the substitution. rsc.org
| Nucleophile (Nu) | Potential Product Structure | Resulting Functional Group | Potential Reaction Conditions |
|---|---|---|---|
| Amine (R-NH₂) | 5-(Alkylamino)-1,2-benzoxazole-4-carboxylic acid | Secondary Amine | Polar aprotic solvent (e.g., DMF), base (e.g., K₂CO₃), heat |
| Alkoxide (R-O⁻) | 5-(Alkoxy)-1,2-benzoxazole-4-carboxylic acid | Ether | Alcohol solvent (R-OH), strong base (e.g., NaH) |
| Thiolate (R-S⁻) | 5-(Alkylthio)-1,2-benzoxazole-4-carboxylic acid | Thioether | Polar aprotic solvent (e.g., DMSO), base |
Beyond substituting the fluorine atom, derivatization can occur at other sites on the molecule, notably the carboxylic acid group, while retaining the fluorine atom. The presence of fluorine is often desirable in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability.
The most common derivatization involves the transformation of the carboxylic acid into esters or amides. These reactions are standard organic transformations that proceed under well-established conditions.
Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol in the presence of an acid catalyst. nih.gov This transformation is often used to create prodrugs, as esters can mask the polar carboxylic acid group, improving cell membrane permeability.
Amidation: Reaction of the carboxylic acid with an amine, typically activated first (e.g., as an acyl chloride), yields an amide. mdpi.com This creates a stable linkage and allows for the introduction of a wide variety of substituents, which is useful for building libraries of bioactive compound analogues.
These derivatizations produce new molecular entities where the fluorine atom remains part of the core structure, allowing for the exploration of its influence on biological activity in concert with the newly introduced functional groups.
Synthesis of Bioactive Analogues and Prodrugs
The 1,2-benzoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. By using this compound as a starting material, medicinal chemists can synthesize novel analogues and prodrugs for therapeutic applications.
A prodrug is an inactive or less active molecule that is metabolically converted in the body to the active pharmacological agent. nih.gov Carboxylic acids are frequently modified into prodrugs to overcome issues like poor membrane permeability or rapid metabolism. researchgate.net The most common strategy for carboxylic acids is esterification. ebrary.net For example, converting the carboxylic acid of a benzoxazole derivative into a methyl ester can enhance its anti-psoriatic effects by improving its pharmacokinetic profile. nih.gov
The synthesis of bioactive analogues involves modifying the core structure to optimize its interaction with a biological target. This can be achieved through the reactions described previously, such as nucleophilic substitution of the fluorine atom or amidation of the carboxylic acid group. For instance, the synthesis of quinoxaline-based analogues often involves the reaction of a carboxylic acid with various sulfonamides to produce compounds with potent antitumor activity. mdpi.com The presence of the carboxylic acid group itself can be crucial for activity, as seen in some quinoxaline (B1680401) derivatives where its removal leads to a significant decrease in potency. mdpi.com
| Modification Strategy | Target Functional Group | Resulting Derivative | Purpose / Application | Example from Related Structures |
|---|---|---|---|---|
| Esterification | Carboxylic acid | Ester (e.g., Methyl ester) | Prodrug design to improve bioavailability and cell permeability. nih.gov | Methyl 2-(4-chlorophenyl)-5-benzoxazoleacetate showed stronger anti-psoriatic effects than its parent carboxylic acid. nih.gov |
| Amidation | Carboxylic acid | Amide | Creation of bioactive analogues with tailored properties for specific biological targets. | Reaction of carboxylic acids with amines to form new N-acyl-α-amino acids is a key step in synthesizing oxazolone (B7731731) derivatives. mdpi.com |
| Nucleophilic Substitution | Fluorine atom | Amine, Ether, or Thioether derivatives | Generation of novel analogues with potentially altered target binding or pharmacokinetic profiles. | Polyfluoroarenes react with amines to form arylamine derivatives via SNAr. nih.gov |
Mechanistic Biological Investigations in Vitro of 5 Fluoro 1,2 Benzoxazole 4 Carboxylic Acid and Its Analogues
Enzyme Inhibition Studies
The benzoxazole (B165842) scaffold, particularly when substituted with fluorine and a carboxylic acid group, has been the subject of numerous enzymatic inhibition studies. These investigations are crucial in understanding the compound's mechanism of action at a molecular level.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Profiling
Analogues of 5-fluoro-1,2-benzoxazole-4-carboxylic acid have demonstrated notable inhibitory activity against key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).
A study on 2-halogenatedphenyl benzoxazole-5-carboxylic acids, which are structurally similar to the target compound, identified significant anti-inflammatory properties. Specifically, 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid displayed potent inhibition of COX-2, with an IC50 value of 0.103 mM, nearly equivalent to the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) (IC50 0.101 mM). This suggests that the benzoxazole carboxylic acid moiety is a promising scaffold for developing selective COX-2 inhibitors.
Furthermore, other research has focused on synthesizing novel benzoxazole derivatives to specifically target the COX-2 enzyme. A series of methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates were evaluated for their ability to inhibit human COX-2. Two compounds from this series demonstrated IC50 values (6.40 µM and 9.39 µM) comparable to the reference drug, refecoxib, highlighting their potential as selective COX-2 inhibitors.
In the context of the lipoxygenase pathway, a series of benzoxazole derivatives were designed and synthesized as 5-LOX inhibitors. These compounds showed inhibition of LTC4 formation with IC50 values ranging from 0.12 to 23.88 μM, indicating their potential to modulate the leukotriene-mediated inflammatory response.
| Compound/Analogue | Target Enzyme | IC50 Value | Reference Drug | Reference IC50 |
| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid | COX-2 | 0.103 mM | Ibuprofen | 0.101 mM |
| Methyl 2-{(2-(diethylamino)acetamido)}-benzoxazole-5-carboxylate | COX-2 | 9.39 µM | Refecoxib | - |
| Methyl 2-{(2-(N-methyl, N-phenyl amino)acetamido)}-benzoxazole-5-carboxylate | COX-2 | 6.40 µM | Refecoxib | - |
| Benzoxazole Derivative (2d) | 5-LOX | 0.12 µM | - | - |
| Benzoxazole Derivative (2g) | 5-LOX | 0.18 µM | - | - |
Kinase and Phosphatase Modulation
The benzoxazole framework is a recognized scaffold for the development of kinase inhibitors, which are critical regulators of cellular signaling pathways. Several studies have highlighted the potential of benzoxazole analogues to inhibit various kinases, particularly those involved in cancer progression.
A significant body of research has focused on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. Numerous novel benzoxazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. One study identified a potent derivative (compound 12l) with a VEGFR-2 inhibitory IC50 of 97.38 nM. Another investigation revealed a different benzoxazole-based derivative (compound 8d) with an exceptional VEGFR-2 inhibition IC50 of 0.0554 µM, which was more potent than the standard drug sorafenib (B1663141) (0.0782 µM). researchgate.netnih.gov
Beyond VEGFR-2, other kinases have been targeted. A series of benzoxazole analogues were evaluated for their inhibitory activity against Aurora kinases, with some compounds showing promising activity against Aurora B kinase. While specific data on phosphatase modulation by this compound is not detailed, the extensive investigation into kinase inhibition suggests that this class of compounds can significantly interfere with cellular phosphorylation cascades.
| Compound/Analogue | Target Kinase | IC50 Value |
| Benzoxazole Derivative 12l | VEGFR-2 | 97.38 nM |
| Benzoxazole Derivative 8d | VEGFR-2 | 0.0554 µM |
| Benzoxazole Derivative 8a | VEGFR-2 | 0.0579 µM |
| Benzoxazole Derivative 8e | VEGFR-2 | 0.0741 µM |
| Standard Drug (Sorafenib) | VEGFR-2 | 0.0782 µM / 48.16 nM |
Other Relevant Enzyme Targets
In addition to kinases and enzymes of the arachidonic acid cascade, benzoxazole derivatives have been found to inhibit other biologically significant enzymes.
One area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. One study identified a naphthoxazole analogue (a related fused system) as a potent AChE inhibitor with an IC50 of 58 nM. biointerfaceresearch.com Another series of benzoxazole-oxadiazole analogues also showed significant inhibitory activity against both AChE and BChE, with IC50 values for the most potent compounds recorded at 5.80 µM (AChE) and 7.20 µM (BChE). acgpubs.org
Furthermore, the bacterial enzyme DNA gyrase has been identified as a target for benzoxazole derivatives, suggesting a mechanism for their antibacterial activity. nih.gov This enzyme is essential for bacterial DNA replication and is absent in higher eukaryotes, making it an attractive target for new antibacterial agents.
| Compound/Analogue | Target Enzyme | IC50 Value |
| 4-(Naphtho[1,2-d] researchgate.netmdpi.comoxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | 58 nM |
| Benzoxazole-Oxadiazole Analogue 15 | Acetylcholinesterase (AChE) | 5.80 µM |
| Benzoxazole-Oxadiazole Analogue 2 | Acetylcholinesterase (AChE) | 6.40 µM |
| Benzoxazole-Oxadiazole Analogue 15 | Butyrylcholinesterase (BChE) | 7.20 µM |
| Benzoxazole-Oxadiazole Analogue 2 | Butyrylcholinesterase (BChE) | 7.50 µM |
Antimicrobial Activity Evaluation (In Vitro)
The antimicrobial properties of benzoxazole derivatives have been extensively evaluated, with many analogues demonstrating efficacy against a range of bacterial and fungal pathogens. The incorporation of a fluorine atom is often associated with enhanced biological activity.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Benzoxazole derivatives have shown varied efficacy against both Gram-positive and Gram-negative bacteria. In one study, benzoxazole compounds were found to be most effective against Staphylococcus aureus (a Gram-positive bacterium), with minimum inhibitory concentrations (MIC) for 90% inhibition recorded at 25 and 50 µg/mL for two different derivatives. researchgate.net In contrast, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa were more resistant, requiring MICs of ≥200 µg/mL. researchgate.net
Another study focusing on benzoxazole-isatin conjugates found moderate antibacterial activity, with most MIC values against E. coli, S. typhi, and B. subtilis ranging between 10 and 100 µg/mL. biointerfaceresearch.com The presence of a fluorine atom has been shown to be a critical factor. A series of fluorinated benzimidazole (B57391) derivatives (a related heterocyclic system) demonstrated that compounds with a meta-fluoro substitution were particularly active against B. subtilis (MIC of 7.81 µg/mL) and Gram-negative bacteria (MIC of 31.25 µg/mL). acgpubs.org
| Bacterial Strain | Compound/Analogue | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | Benzoxazole Derivative II | 50 |
| Staphylococcus aureus (Gram-positive) | Benzoxazole Derivative III | 25 |
| Escherichia coli (Gram-negative) | Benzoxazole Derivatives II & III | ≥200 |
| Pseudomonas aeruginosa (Gram-negative) | Benzoxazole Derivatives II & III | ≥200 |
| Bacillus subtilis (Gram-positive) | 2-(m-fluorophenyl)-benzimidazole | 7.81 |
| Gram-negative bacteria | 5-methyl-2-(m-fluorophenyl)-benzimidazole | 31.25 |
| E. coli, S. typhi, B. subtilis | Benzoxazole-Isatin Conjugates | 10 - 100 |
Antifungal Efficacy
The antifungal potential of benzoxazole analogues has also been a subject of significant research. Studies have shown that these compounds can be effective against various fungal pathogens, including species of Candida and Aspergillus.
In an evaluation of benzoxazole-isatin conjugates, the compounds significantly inhibited the growth of Candida albicans and Aspergillus niger, with MIC values ranging from 20 to 100 µg/mL. biointerfaceresearch.com Another investigation into 3-(2-benzoxazol-5-yl)alanine derivatives found that several compounds were active against pathogenic C. albicans. nih.gov
A detailed study on the anti-Candida activity of specific benzoxazole derivatives revealed that a 4-bromophenacyl substituted compound exhibited a total MIC of 16 µg/mL against the reference strain C. albicans ATCC SC5314. mdpi.com However, the study also noted that contrary to some literature, the fluoro-substituted derivatives tested were not among the most active compounds against the specific Candida strains evaluated. mdpi.com Research on 2-(aryloxymethyl) benzoxazole derivatives showed that some compounds had potent activity against phytopathogenic fungi like F. solani, with IC50 values as low as 4.34 µg/mL. nih.gov
| Fungal Strain | Compound/Analogue | MIC / IC50 (µg/mL) |
| Candida albicans | Benzoxazole-Isatin Conjugates | 20 - 100 |
| Aspergillus niger | Benzoxazole-Isatin Conjugates | 20 - 100 |
| Candida albicans ATCC SC5314 | 4-bromophenacyl-2-mercaptobenzoxazole | 16 (MIC) |
| C. krusei | Benzoxazole Derivative 1 | 15.6 (MIC) |
| C. albicans | Benzoxazole Derivative 1 | 62.5 (MIC) |
| F. solani | 2-(aryloxymethyl) benzoxazole 5h | 4.34 (IC50) |
Anticancer Activity in Cell Lines
The anticancer potential of this compound and its analogues has been explored through various in vitro studies targeting different human cancer cell lines. These investigations primarily focus on evaluating the cytotoxicity of these compounds and elucidating the underlying molecular mechanisms responsible for their antiproliferative effects.
Cytotoxicity Assays (e.g., MTT, SRB)
The cytotoxic effects of benzoxazole derivatives have been quantified against a panel of human cancer cell lines using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays. These assays measure cell viability and proliferation, providing key data on the compounds' potency, typically expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
Studies on related benzoxazole structures have demonstrated significant cytotoxic activity. For instance, a series of 2-arylbenzoxazole-5-acetic acid derivatives were evaluated against human breast (MCF-7) and colorectal (HCT-116) cancer cell lines. niscair.res.inresearchgate.net Similarly, research into 2-halogenated-phenyl-benzoxazole-5-carboxylic acids revealed that these compounds possess notable cytotoxic potential. One analogue, 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid, showed excellent activity against the 22Rv1 human prostate carcinoma cell line with an IC50 value of 1.54 µM, which was more potent than the standard reference drug, doxorubicin (B1662922) (IC50 of 2.32 µM). researchgate.net
Furthermore, the introduction of a fluorine atom, a key feature of the title compound, has been explored. A novel series of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles was synthesized and evaluated for cytotoxicity against human A-549 lung carcinoma cells, indicating that the fluorinated benzoxazole scaffold is a promising template for anticancer compounds. nih.govresearchgate.net While direct data for this compound is limited in the reviewed literature, the activity of these closely related analogues underscores the potential of this chemical class.
Interactive Table: Cytotoxicity of Benzoxazole Analogues Below is a summary of reported cytotoxic activities for various benzoxazole derivatives against selected human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | 22Rv1 (Prostate) | Not Specified | 1.54 | researchgate.net |
| Doxorubicin (Reference) | 22Rv1 (Prostate) | Not Specified | 2.32 | researchgate.net |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | MTT | Potent Activity | niscair.res.in |
| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast) | MTT | Potent Activity | niscair.res.in |
| 5-Fluoro-2-methyl-6-(aryl-piperazin-1-yl) derivatives | A-549 (Lung) | Not Specified | Effective | nih.gov |
Cell Cycle Analysis
Benzoxazole derivatives have been shown to exert their anticancer effects by interfering with the normal progression of the cell cycle. nih.gov Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic agents. Investigations into the mechanisms of action of benzoxazole analogues have revealed their ability to induce cell cycle arrest, thereby preventing cancer cells from dividing and proliferating.
One study on a novel class of benzoxazole-based dual PPARα/γ antagonists demonstrated that the lead compound induced a concentration-dependent cell-cycle arrest in two different colorectal cancer models. nih.gov Although the specific phase of arrest was not detailed in the abstract, this finding confirms that disruption of cell cycle machinery is a key mechanism for this class of compounds. Other related heterocyclic compounds have been shown to cause arrest at specific checkpoints, such as the G1 phase, preventing entry into the DNA synthesis (S) phase. nih.gov This blockade of cell division is a crucial component of the antiproliferative activity observed in cytotoxicity assays.
Apoptosis Induction Mechanisms
A primary mechanism through which fluorinated benzoxazoles and related heterocycles exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. rsc.org Apoptosis is a regulated process essential for eliminating damaged or cancerous cells. Many anticancer agents function by activating apoptotic pathways within tumor cells.
Research has shown that benzoxazole derivatives can trigger apoptosis through multiple intrinsic and extrinsic pathways. A key mechanism involves the activation of caspases, a family of protease enzymes that execute the process of apoptosis. nih.gov Studies on benzoxazole-based compounds have demonstrated a concentration-dependent activation of caspases in colorectal cancer cells. nih.gov Specifically, the induction of caspase-3-dependent apoptosis has been identified as a cytotoxic mechanism for some benzoxazoles. researchgate.net
Furthermore, investigations into novel benzoxazole-based analogues have shown they can modulate the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.gov These compounds were found to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax in HCT-116 colorectal cancer cells. This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity and promotes the activation of downstream effector caspases, such as caspase-3, ultimately leading to cell death. nih.gov
Structure-Activity Relationship (SAR) Derivations
The biological activity of this compound and its analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their anticancer effects, providing a rational basis for the design of more potent and selective therapeutic agents.
Influence of Fluorine Position and Substitution
The incorporation of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry to enhance biological activity. nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. rsc.orgmdpi.com
SAR studies have consistently shown that the presence and position of a fluorine atom on the benzoxazole scaffold can dramatically influence anticancer potency. rsc.orgnih.gov The introduction of a fluorine atom, as an electron-withdrawing group, has been shown to increase cytotoxic activity. nih.gov For example, studies on benzothiazoles, a related class of benzazoles, found that a fluorine atom at the C-6 position significantly improved cytotoxicity against specific cancer cell lines. nih.gov This enhancement is often attributed to the ability of fluorine to participate in hydrogen bonding or other electrostatic interactions within the active site of a biological target, thereby improving drug-target engagement. researchgate.net The favorable effect of an aromatic fluorine substituent on antitumor activity has been demonstrated across numerous investigations, highlighting its importance in the design of benzoxazole-based anticancer agents. researchgate.net
Role of the Carboxylic Acid Group in Bioactivity
The carboxylic acid group is another critical determinant of the biological activity of this series of compounds. Its role, however, can be complex and context-dependent, influencing factors such as solubility, cell permeability, and interaction with molecular targets.
Some studies suggest that the presence of an acidic moiety enhances anticancer activity. For instance, research on 2-arylbenzoxazole-5-acetic acid derivatives indicated that the acetic acid group at position 5 of the benzoxazole nucleus was important for their cytotoxic effects against MCF-7 cells. niscair.res.in This suggests that the carboxyl group may be directly involved in binding to a biological target, possibly through ionic interactions or hydrogen bonding.
Conversely, other studies have shown that the free carboxylic acid can be detrimental to activity compared to its ester form. In one investigation, a 4-carbomethoxy-2-(2'-hydroxyphenyl)benzoxazole was found to be highly active, whereas the corresponding carboxylic acid analogue was not cytotoxic at the concentrations tested. nih.gov This difference is often attributed to bioavailability; the more lipophilic ester can more readily cross the cell membrane, whereas the negatively charged carboxylate form (at physiological pH) may have poor permeability. Once inside the cell, the ester may be hydrolyzed by cellular esterases to release the active carboxylic acid form at the site of action. This highlights a delicate balance between the need for the carboxyl group for target interaction and the potential for it to hinder cellular uptake. nih.gov
Impact of Benzoxazole Ring Substitutions on Potency and Selectivity
There is no specific information available in the scientific literature regarding the impact of substitutions on the benzoxazole ring of this compound on its potency and selectivity.
Molecular Target Identification and Validation (In Vitro Receptor Binding/Functional Assays)
There are no specific molecular target identification or validation studies, including receptor binding or functional assay data, for this compound reported in the scientific literature.
Due to the absence of specific data for the requested compound, the creation of data tables and a detailed article as per the instructions is not possible.
Conclusion and Future Research Directions
Summary of Current Academic Knowledge
The benzoxazole (B165842) nucleus is a heterocyclic motif of considerable interest in medicinal chemistry due to its presence in various bioactive compounds. chemistryjournal.net It is considered an isostere of natural cyclic nucleotides like adenine (B156593) and guanine, suggesting a potential to interact with biopolymers in living systems. chemistryjournal.net Research has established that derivatives of the benzoxazole core exhibit a wide spectrum of pharmacological activities. nih.gov
Key biological activities associated with the benzoxazole scaffold include:
Anticancer: Numerous studies have demonstrated the cytotoxicity of benzoxazole derivatives against various cancer cell lines, such as human lung carcinoma (A-549) and colorectal carcinoma (HCT116). elsevierpure.comnih.govresearchgate.net Some derivatives act as VEGFR-2 inhibitors, a key target in anti-angiogenic cancer therapy. nih.gov
Antimicrobial: The benzoxazole structure is a component of compounds showing potent antibacterial and antifungal properties. nih.govresearchgate.netontosight.ai
Anti-inflammatory: Certain benzoxazole derivatives have been identified as having anti-inflammatory and analgesic properties. chemistryjournal.netnih.gov
The synthesis of benzoxazoles is well-documented, with common methods involving the condensation of 2-aminophenols with carboxylic acids or their derivatives under various catalytic conditions. nih.govglobalresearchonline.netnih.gov The presence of a fluorine atom, as in 5-Fluoro-1,2-benzoxazole-4-carboxylic acid, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. elsevierpure.comnih.gov
| Benzoxazole Derivative Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles | Anticancer (Lung Carcinoma) | Showed potential anticancer activity with a selectivity window for cancer cells over healthy cells. | elsevierpure.comnih.gov |
| 2-Mercapto-benzoxazole Derivatives | Anticancer (VEGFR-2 Inhibition) | Exhibited promising cytotoxic effects on MCF-7 and HepG2 cell lines through VEGFR-2 inhibition. | nih.gov |
| Various Substituted Benzoxazoles | Antimicrobial | Demonstrated high activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics. | nih.govresearchgate.net |
| 3-(2-benzoxazol-5-yl)alanine Derivatives | Antifungal | Almost half of the compounds studied showed antifungal properties, including against the pathogenic strain C. albicans. | nih.gov |
Identification of Knowledge Gaps and Untapped Research Avenues
Despite the extensive research into the broader benzoxazole family, significant knowledge gaps exist, particularly concerning this compound.
Lack of Specific Biological Data: There is a notable absence of published research detailing the specific biological activities of this compound. Its efficacy as an anticancer, antimicrobial, or anti-inflammatory agent has not been characterized.
Mechanism of Action: For many bioactive benzoxazole derivatives, the precise molecular mechanisms of action are not fully elucidated. Future research should focus on identifying specific biological targets and pathways.
Advanced Synthesis Methodologies: While traditional synthesis methods are effective, there is an opportunity to explore modern techniques like flow chemistry, microwave-assisted synthesis, and automated high-throughput synthesis. chemistryjournal.net These methods could provide better control over reaction parameters, improve yields, and accelerate the discovery of novel derivatives. chemistryjournal.net
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifying the functional groups (the 4-carboxylic acid and 5-fluoro positions) of this specific compound affects its biological activity is a critical untapped avenue.
| Research Area | Objective | Potential Impact |
|---|---|---|
| Biological Screening | To evaluate the antimicrobial, anticancer, and anti-inflammatory properties of the title compound. | Establish a baseline biological profile and identify its therapeutic potential. |
| Mechanistic Studies | To identify the molecular targets and signaling pathways affected by the compound and its analogues. | Enable target-based drug design and optimization. |
| Synthetic Chemistry | To develop and optimize scalable, efficient, and environmentally friendly synthesis protocols. | Facilitate the production of derivatives for extensive testing and development. |
| Analogue Synthesis | To create a library of derivatives by modifying the carboxylic acid and fluoro substituents. | Explore the Structure-Activity Relationship (SAR) to identify more potent and selective compounds. |
Potential for Rational Drug Design and Development based on Analogues
This compound is an ideal scaffold for rational drug design. The core structure can be systematically modified to enhance desired pharmacological properties. chemistryjournal.net
Role of the Carboxylic Acid Group: The carboxylic acid at the 4-position can be converted into esters, amides, or other functional groups to modulate solubility, cell permeability, and binding interactions with biological targets. For instance, creating benzoxazole amides has been a strategy in developing agents against protozoan parasites. acs.org
Influence of the Fluoro Group: The fluorine atom at the 5-position is a key feature. Fluorine substitution is a well-established strategy in drug design to increase metabolic stability, improve binding affinity (by participating in hydrogen bonds or dipole interactions), and enhance membrane permeability. elsevierpure.comnih.gov
Iterative Design: An iterative process, where new analogues are designed based on the biological activity data from previous generations, can lead to the continuous improvement of a compound's therapeutic profile. chemistryjournal.net By combining the benzoxazole core with other pharmaceutically advantageous moieties, such as piperazine, novel compounds with significant anticancer potential have been developed. nih.govresearchgate.net
Interdisciplinary Approaches in Benzoxazole Chemistry and Biology
The full potential of this compound and its derivatives can only be unlocked through collaborative, interdisciplinary research. chemistryjournal.net
Computational Chemistry and Biology: In silico methods like molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can guide the design of new analogues. researchgate.netmedcraveonline.com These computational tools help prioritize which derivatives to synthesize, saving time and resources by predicting their binding affinity to specific targets and their likely drug-like properties. chemistryjournal.netmedcraveonline.com
Chemical Synthesis and Pharmacology: Synthetic chemists can create libraries of targeted compounds based on computational models. chemistryjournal.net These compounds can then be passed to biologists and pharmacologists for in vitro and in vivo testing to determine their efficacy and mechanism of action. chemistryjournal.net
Materials Science: Beyond medicine, benzoxazole derivatives have applications in materials science. ontosight.ai Collaboration with materials scientists could lead to the development of novel materials with unique electronic or photophysical properties. chemistryjournal.net
This synergistic approach, integrating computational modeling, organic synthesis, and biological evaluation, is essential for accelerating the journey from a promising chemical scaffold to a clinically valuable agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-fluoro-1,2-benzoxazole-4-carboxylic acid, and how can regioselectivity be controlled during cyclization?
- Methodological Answer : A two-step approach is recommended: (1) Fluorination of the benzoic acid precursor using electrophilic fluorinating agents (e.g., Selectfluor) under acidic conditions, followed by (2) cyclization with hydroxylamine derivatives to form the benzoxazole ring. Regioselectivity can be enhanced by introducing electron-withdrawing groups (e.g., nitro or chloro substituents) at the 4-position to direct cyclization. Characterization via H/F NMR and HPLC-PDA (Photo-Diode Array) is critical to confirm regiochemical purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : H NMR (to confirm aromatic proton environments), F NMR (for fluorine substitution pattern), and IR (to validate carboxylic acid and benzoxazole functional groups).
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>95%). LC-MS/MS in negative ionization mode can confirm molecular weight (e.g., [M-H] ion) and detect trace impurities .
Q. How should this compound be stored to prevent decomposition?
- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to minimize photodegradation. Avoid aqueous solutions at neutral pH due to potential hydrolysis of the benzoxazole ring. Lyophilized powders are stable for >6 months .
Advanced Research Questions
Q. How can this compound be functionalized for use as a fluorophore in transition metal ion sensing?
- Methodological Answer : Conjugate the carboxylic acid moiety with amino acid derivatives (e.g., alanine methyl ester) via EDC/NHS coupling to create a solvatochromic probe. The benzoxazole core’s rigidity enhances fluorescence quantum yield, while the fluorine atom improves photostability. For metal selectivity, introduce chelating groups (e.g., quinolinyl or diphenylaminophenyl) at the 2-position of the benzoxazole .
Q. What strategies mitigate low yields during carboxylation of the benzoxazole intermediate?
- Methodological Answer : Low yields often arise from steric hindrance at the 4-position. Use Pd-catalyzed carbonylation under CO atmosphere (1–3 atm) with a bulky phosphine ligand (e.g., XPhos) to improve efficiency. Alternatively, employ microwave-assisted synthesis (120°C, 30 min) to accelerate reaction kinetics .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31+G(d)) to map electrostatic potential surfaces, identifying electron-deficient regions susceptible to nucleophilic attack. The 5-fluoro substituent activates the 4-carboxylic acid group for SNAr, while the benzoxazole nitrogen directs ortho/para substitution .
Q. What are the challenges in quantifying this compound in environmental matrices using LC-MS/MS?
- Methodological Answer : Matrix effects from co-eluting PFAS analogs (e.g., 6:2 FTSA) can suppress ionization. Use isotope-labeled internal standards (e.g., C-5-fluoro-1,2-benzoxazole-4-carboxylic acid) and optimize solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) to enhance recovery (>80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
